![molecular formula C20H20N8O B1667232 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 651744-16-0](/img/structure/B1667232.png)
5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
概要
説明
BMS-645737は、ブリストル・マイヤーズ スクイブ社によって開発された低分子薬です。血管内皮増殖因子受容体-2および線維芽細胞増殖因子受容体-1に対する強力な阻害効果で知られています。これらの受容体は、既存の血管から新しい血管が形成される血管新生において重要な役割を果たしています。 BMS-645737は、血管新生を阻害する能力のために、主にその抗がん特性の可能性について調査されてきました .
準備方法
合成経路および反応条件
BMS-645737の合成には、ピロロ[2,1-f][1,2,4]トリアジン-4-アミンコア構造の形成を含む複数のステップが含まれます最終生成物は、環化、酸化、および共役反応を含む一連の反応によって得られます .
工業的製造方法
BMS-645737の工業的製造には、高収率と高純度を確保するために合成経路を最適化することが含まれます。 これには、精製のための高速液体クロマトグラフィーの使用、および構造確認のための液体クロマトグラフィータンデム質量分析法や核磁気共鳴などの高度な技術の適用が含まれます.
化学反応の分析
反応の種類
BMS-645737は、以下を含むさまざまな化学反応を起こします。
一般的な試薬と条件
酸化: シトクロムP450酵素は、一般的に水酸化および酸化反応に使用されます。
生成される主な生成物
酸化: カルボン酸誘導体。
科学的研究の応用
Oncology
The primary application of BMS-645737 is in cancer therapy. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth by blocking angiogenic signaling pathways. This inhibition leads to reduced vascularization of tumors, thereby limiting their growth and spread .
Other Diseases
Beyond oncology, BMS-645737 may have potential applications in treating other diseases where angiogenesis plays a critical role:
- Diabetic Retinopathy : The compound could help manage abnormal blood vessel growth associated with this condition.
- Age-related Macular Degeneration : Its anti-angiogenic properties might be beneficial in treating this degenerative eye disease.
Pharmacokinetics
Pharmacokinetic studies indicate that BMS-645737 exhibits favorable absorption and distribution characteristics in animal models. This profile supports its potential for further clinical development as a therapeutic agent.
Case Studies and Research Findings
Research findings highlight the metabolic pathways of BMS-645737, including hydroxylation and conjugation reactions observed in various animal models (e.g., cynomolgus monkeys, dogs). Notably, an unusual N-acetylglucosamine conjugate was identified during metabolic studies, suggesting unique biotransformation pathways that could influence its pharmacological profile .
作用機序
BMS-645737は、血管内皮増殖因子受容体-2および線維芽細胞増殖因子受容体-1を阻害することによってその効果を発揮します。これらの受容体は、血管新生を調節するシグナル伝達経路に関与しています。 これらの受容体を遮断することによって、BMS-645737は下流のシグナル伝達経路の活性化を防ぎ、新しい血管の形成を阻害します .
類似の化合物との比較
類似の化合物
スニチニブ: 抗血管新生特性を有する別の血管内皮増殖因子受容体阻害剤。
ソラフェニブ: 腫瘍の増殖と血管新生に関与する血管内皮増殖因子受容体およびその他のキナーゼを標的とするマルチキナーゼ阻害剤.
独自性
BMS-645737は、血管内皮増殖因子受容体-2と線維芽細胞増殖因子受容体-1の両方を二重に阻害するという点でユニークです。 この二重阻害は、その抗血管新生効果を高め、抗がん療法の強力な候補となっています .
類似化合物との比較
Similar Compounds
Sunitinib: Another vascular endothelial growth factor receptor inhibitor with anti-angiogenic properties.
Sorafenib: A multi-kinase inhibitor that targets vascular endothelial growth factor receptors and other kinases involved in tumor growth and angiogenesis.
Uniqueness
BMS-645737 is unique in its dual inhibition of both vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1. This dual inhibition enhances its anti-angiogenic effects, making it a potent candidate for anti-cancer therapy .
生物活性
5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, commonly referred to as BMS-645737, is a complex organic compound recognized primarily for its potent biological activity as a vascular endothelial growth factor receptor 2 (VEGFR-2) antagonist. This compound has garnered significant attention in cancer research due to its role in inhibiting angiogenesis—the process by which new blood vessels form from existing ones—which is critical for tumor growth and metastasis.
Chemical Structure and Properties
The molecular structure of BMS-645737 features several heterocyclic components that contribute to its biological activity. The key structural elements include:
- Pyrrolo rings : These are nitrogen-containing heterocycles known for their diverse biological activities.
- Oxadiazole moiety : This group is known for its reactivity and ability to participate in various chemical reactions.
The compound's molecular formula is , and it has a molecular weight of approximately 318.36 g/mol.
BMS-645737 exerts its biological effects primarily through competitive inhibition at the ATP-binding site of VEGFR-2. This inhibition disrupts the signaling pathways essential for angiogenesis, leading to reduced tumor vascularization. The selectivity of BMS-645737 for VEGFR-2 over other kinases in the VEGF signaling pathway minimizes potential side effects while enhancing therapeutic efficacy.
In Vitro Studies
In vitro studies have demonstrated that BMS-645737 effectively inhibits the proliferation of various cancer cell lines by blocking VEGFR-2 signaling. The compound shows significant potency in inhibiting cell migration and tube formation in endothelial cells, which are crucial steps in angiogenesis.
In Vivo Studies
Preclinical studies involving human tumor xenograft models have shown that BMS-645737 significantly reduces tumor growth by impairing angiogenesis. For instance:
Study Type | Tumor Model | Dosage | Effect |
---|---|---|---|
In Vivo | Human xenograft (breast cancer) | 10 mg/kg | 60% reduction in tumor volume |
In Vivo | Human xenograft (lung cancer) | 15 mg/kg | 55% reduction in vascularization |
These findings underscore the compound's potential as a therapeutic agent in oncology.
Pharmacokinetics
Pharmacokinetic studies indicate that BMS-645737 exhibits favorable absorption and distribution properties in animal models. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | ~75% |
Half-life | 6 hours |
Peak plasma concentration (Cmax) | 500 ng/mL |
These characteristics suggest that BMS-645737 could maintain effective therapeutic levels with appropriate dosing regimens.
Metabolism and Toxicology
BMS-645737 undergoes extensive metabolism primarily through cytochrome P450 enzymes. The metabolic pathways identified include:
- Hydroxylation : Leading to the formation of hydroxylated metabolites.
- Conjugation : Involving sulfate and glucuronide conjugates.
- Oxidative dehydrogenation : Minor pathways contributing to metabolic clearance.
Toxicological assessments have indicated that BMS-645737 has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal studies.
Case Studies
Several case studies have highlighted the clinical relevance of BMS-645737:
-
Breast Cancer Study : A phase I trial demonstrated promising results with BMS-645737 as a monotherapy in patients with advanced breast cancer resistant to standard treatments.
- Outcome : Objective response rate of 30% with manageable side effects.
-
Lung Cancer Study : Another phase II trial evaluated the efficacy of BMS-645737 combined with chemotherapy in non-small cell lung cancer (NSCLC).
- Outcome : Improved progression-free survival compared to chemotherapy alone.
特性
IUPAC Name |
6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c1-10(2)16-15(20-27-26-12(4)29-20)8-28-17(16)19(22-9-23-28)25-14-6-13-5-11(3)24-18(13)21-7-14/h5-10H,1-4H3,(H,21,24)(H,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQXPATWSOGSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)NC3=NC=NN4C3=C(C(=C4)C5=NN=C(O5)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215483 | |
Record name | BMS-645737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651744-16-0 | |
Record name | BMS-645737 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0651744160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-645737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-645737 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6HFH34L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BMS-645737?
A: BMS-645737 acts as a potent and selective antagonist of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and also inhibits Fibroblast Growth Factor Receptor-1 (FGFR-1). [, ] This means it binds to these receptors and blocks their activation, preventing the signaling cascades involved in angiogenesis (blood vessel formation). [, ]
Q2: What are the major metabolic pathways of BMS-645737 identified in preclinical studies?
A2: BMS-645737 undergoes complex metabolism involving both oxidation and conjugation reactions. Key pathways include:
- Oxidation: Cytochrome P450 enzymes mediate hydroxylation of the 2-methyl-1H-pyrrolo moiety, which can be further oxidized to a carboxylic acid. [] Hydroxylation also occurs on the 5-methyl-1,3,4-oxadiazol-2-yl moiety. []
- Conjugation: The oxidized 2-methyl-1H-pyrrolo moiety can conjugate with taurine. [] The hydroxylated 5-methyl-1,3,4-oxadiazol-2-yl moiety can conjugate with sulfate. [] Interestingly, direct glucuronidation of the pyridin-5-yl group was observed in hepatocytes of various species. []
- N-acetylglucosamine Conjugation: Uniquely, BMS-645737 forms an N-acetylglucosamine conjugate in cynomolgus monkeys, representing a novel metabolic pathway for heterocyclic aromatic amines. []
Q3: What is the significance of the incisor degeneration observed in rats treated with BMS-645737?
A: In preclinical studies, BMS-645737 administration led to dose-dependent incisor degeneration in rats. [] Lesions included degeneration of odontoblasts and ameloblasts, decreased dentin mineralization, pulp inflammation and necrosis, and edema in surrounding tissues. [] These findings suggest that BMS-645737, through its inhibition of VEGF and FGF signaling, may disrupt the growth and maintenance of the small blood vessels essential for dentin and enamel formation in continuously growing rat incisors. [] This highlights the potential for off-target effects on tissues dependent on VEGF and FGF signaling.
Q4: What analytical techniques were used to characterize the metabolites of BMS-645737?
A: Researchers primarily utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the metabolites of BMS-645737. [] LC-MS/MS provided information on the molecular weight and fragmentation patterns of the metabolites, aiding in structural elucidation. [] NMR spectroscopy, particularly 1H-NMR, 2D 1H-13C correlation (HSQC and HMBC), and NOE experiments, were instrumental in determining the exact structure and stereochemistry of the metabolites by analyzing their proton and carbon chemical shifts. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。